3-hydroxypent-4-enenitrile
Overview
Description
1-Cyano-2-hydroxy-3-butene is an organic compound known for its unique chemical structure and properties. It is a secondary alcohol with a cyano group and a hydroxyl group attached to a butene backbone. This compound is also recognized as a mitochondrial toxin that induces apoptosis in liver cells .
Mechanism of Action
Target of Action
The primary target of 3-hydroxypent-4-enenitrile, also known as 1-Cyano-2-hydroxy-3-butene (CHB), is the mitochondria in liver cells . The mitochondria play a crucial role in energy production, regulation of cellular metabolism, and apoptosis.
Mode of Action
CHB acts as a mitochondrial toxin . It interacts with the mitochondria, causing a reduction in the mitochondrial membrane potential . This interaction leads to changes in the normal functioning of the mitochondria, disrupting energy production and other metabolic processes.
Biochemical Pathways
The disruption of the mitochondrial membrane potential by CHB affects various biochemical pathways. It leads to the induction of apoptosis , a form of programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, and chromatin condensation.
Pharmacokinetics
Given its molecular weight of 9712 , it is likely to have good bioavailability.
Result of Action
The action of CHB results in apoptosis in liver cells . It has been shown to cause liver lesions in CD1 mice . The induction of apoptosis leads to the elimination of damaged or unwanted cells, maintaining cellular homeostasis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHB. For instance, the compound is recommended to be stored at temperatures between 2°C and 8°C , suggesting that temperature can affect its stability. Furthermore, exposure to dust, mist, gas, or vapors of CHB should be avoided , indicating that its form and concentration in the environment can impact its action and potential toxicity.
Preparation Methods
1-Cyano-2-hydroxy-3-butene can be synthesized through various methods. One notable method involves the extraction from Crambe abyssinica seedmeal. The seedmeal is processed using solvents like hexane, dichloromethane (CH₂Cl₂), methanol (MeOH), and water. The dichloromethane extract is found to be the most effective, containing 96.1% of the active compound .
Chemical Reactions Analysis
1-Cyano-2-hydroxy-3-butene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where the cyano or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-2-hydroxy-3-butene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s ability to induce apoptosis makes it a valuable tool in cell biology research.
Industry: It is used in the development of bioherbicides due to its phytotoxic properties.
Comparison with Similar Compounds
1-Cyano-2-hydroxy-3-butene can be compared with other similar compounds, such as:
3-Hydroxy-4-pentenenitrile: Similar in structure but differs in its specific functional groups.
2-Hydroxy-3-butenyl cyanide: Another compound with a similar backbone but different functional groups.
The uniqueness of 1-Cyano-2-hydroxy-3-butene lies in its specific combination of cyano and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxypent-4-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCLOVRWBLGJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950134 | |
Record name | 3-Hydroxypent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27451-36-1, 6071-81-4, 7451-85-6 | |
Record name | 3-Hydroxy-4-pentenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27451-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyano-2-hydroxy-3-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027451361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butene, (S)-1-cyano-2-hydroxy-3- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxypent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypent-4-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Cyano-2-hydroxy-3-butene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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